Product packaging for Dodecane-d26(Cat. No.:CAS No. 16416-30-1)

Dodecane-d26

Cat. No.: B105161
CAS No.: 16416-30-1
M. Wt: 196.49 g/mol
InChI Key: SNRUBQQJIBEYMU-DWXHPOBZSA-N
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Description

Significance of Isotopic Labeling in Chemical and Biochemical Sciences

Isotopic labeling is a fundamental technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H or D), into molecules to trace their journey through chemical reactions or biological systems. studysmarter.co.ukwikipedia.org This method allows scientists to track the fate of specific atoms and molecules, providing unparalleled insights into reaction mechanisms, metabolic pathways, and molecular structures. synmr.infiveable.mesilantes.com The use of stable, non-radioactive isotopes like deuterium is particularly advantageous for long-term studies and applications where radioactivity is a concern. studysmarter.co.ukcreative-proteomics.com By replacing hydrogen with deuterium, researchers can subtly alter the mass of a molecule without significantly changing its chemical properties, enabling precise detection and quantification using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.comscielo.org.mx

Rationale for Deuteration of n-Dodecane in Advanced Studies

The deuteration of n-dodecane to produce Dodecane-d26 is driven by several key factors. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. mdpi.commusechem.com This "kinetic isotope effect" makes deuterated compounds more resistant to metabolic degradation, which is a valuable property in pharmaceutical and metabolic research. musechem.commdpi.com In analytical chemistry, the distinct mass of this compound makes it an excellent internal standard for mass spectrometry, allowing for accurate quantification of its non-deuterated counterpart and other analytes in complex mixtures. musechem.com Furthermore, in techniques like neutron scattering, the significant difference in neutron scattering lengths between hydrogen and deuterium provides a powerful tool for studying the structure and dynamics of materials at the nanoscale. scielo.org.mx

Scope and Research Focus of this compound Applications

The applications of this compound in academic research are diverse and expanding. It is widely utilized as a reference standard in NMR spectroscopy and as a tracer in various scientific investigations. guidechem.com Its use spans from fundamental studies of chemical reactions and molecular interactions to more applied research in environmental science and engineering. For instance, it plays a critical role in tracing the environmental fate of hydrocarbons and in understanding the intricate processes of combustion. isotope.comnih.gov As a synthetic intermediate, it is also used in the creation of more complex deuterated molecules. isotope.comchemicalbook.com The unique properties of this compound continue to open new avenues for research, solidifying its importance as a versatile tool in the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B105161 Dodecane-d26 CAS No. 16416-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRUBQQJIBEYMU-DWXHPOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583947
Record name (~2~H_26_)Dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-30-1
Record name Dodecane-d26
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16416-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_26_)Dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Purity Assessment

Advanced Synthesis Routes for Perdeuterated Dodecane (B42187)

The preparation of perdeuterated alkanes like dodecane-d26 typically involves hydrogen-deuterium (H/D) exchange reactions where the hydrogen atoms on the hydrocarbon backbone are replaced with deuterium (B1214612) atoms. acs.org The choice of synthetic methodology is critical for achieving high levels of deuterium incorporation while minimizing side reactions such as cracking or isomerization. cdnsciencepub.comcdnsciencepub.com

Liquid-Phase Deuterium Exchange Processes

Liquid-phase exchange reactions offer a practical approach for the deuteration of higher molecular weight hydrocarbons like dodecane, which have boiling points that make gas-phase techniques challenging. cdnsciencepub.com In this method, the hydrocarbon, in its liquid state, is brought into contact with a deuterium source in the presence of a catalyst. cdnsciencepub.comrsc.org A common approach involves bubbling deuterium gas (D₂) through the liquid hydrocarbon. cdnsciencepub.comcdnsciencepub.com This technique has been successfully used to prepare a range of perdeuterated hydrocarbons, including n-dodecane-d26. cdnsciencepub.com Another liquid-phase method utilizes deuterium oxide (D₂O) as the deuterium source, which is an inexpensive and readily available reagent. jst.go.jp

Catalytic Systems in Deuteration Chemistry (e.g., Palladium, Platinum, Rhodium)

The success of H/D exchange reactions hinges on the use of effective catalysts. google.com Metals from Group VIII of the periodic table, particularly palladium (Pd), platinum (Pt), and rhodium (Rh), have demonstrated significant catalytic activity for the deuteration of hydrocarbons. cdnsciencepub.comgoogle.com These metals are typically supported on materials like carbon (e.g., Pd/C, Pt/C, Rh/C) to enhance their surface area and stability. cdnsciencepub.comcdnsciencepub.comgoogle.com

Palladium (Pd): Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for H/D exchange. cdnsciencepub.comjst.go.jp It can facilitate the deuteration of alkanes, though sometimes requiring harsh conditions. jst.go.jp The efficiency of palladium catalysts can be influenced by the presence of activators like hydrogen gas. jst.go.jp

Platinum (Pt): Platinum-based catalysts are also highly effective for C-H bond activation and subsequent deuteration. acs.orgrsc.org Platinum on carbon (Pt/C) has been shown to catalyze the H/D exchange in alkanes using D₂O as the deuterium source. jst.go.jp

Rhodium (Rh): Rhodium catalysts, such as Rh/C, are known to be effective in activating the otherwise inert C-H bonds of alkanes to produce multiply deuterated products. jst.go.jpacs.org

While all three metals are active, the choice of catalyst can influence the reaction conditions and the pattern of deuteration. cdnsciencepub.comjst.go.jp For instance, in some systems, rhodium has been observed to be more catalytically active than iridium for H/D exchange. acs.org

Table 1: Comparison of Catalytic Systems for Hydrocarbon Deuteration
CatalystSupportDeuterium SourceKey Characteristics
Palladium (Pd)Carbon (C)D₂, D₂OCost-effective, widely used; may require harsh conditions. cdnsciencepub.comjst.go.jp
Platinum (Pt)Carbon (C), Silica (B1680970) (SiO₂)D₂, D₂OHighly effective for C-H activation. jst.go.jpacs.org
Rhodium (Rh)Carbon (C)D₂, D₂OEffective for activating inert C-H bonds. jst.go.jpacs.org
Iridium (Ir)Silica (SiO₂)D₂Can be highly efficient and selective for perdeuteration. researchgate.net

Optimization of Reaction Conditions for High Isotopic Incorporation

Achieving near-complete deuteration (perdeuteration) requires careful optimization of reaction conditions. acs.orgresearchgate.net Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and the choice of solvent or co-solvent.

For liquid-phase exchange with deuterium gas, temperatures are typically maintained between 190–200 °C. cdnsciencepub.comcdnsciencepub.com At these temperatures, high isotopic purity can be achieved without significant cracking or structural isomerization of the hydrocarbon chain. cdnsciencepub.comcdnsciencepub.com The reaction time is also a critical factor, with longer durations generally leading to higher levels of deuterium incorporation. For example, the preparation of n-hexadecane with 99.4% deuteration required 316 hours of exchange. cdnsciencepub.com

When using D₂O as the deuterium source, the addition of a co-solvent can be beneficial. jst.go.jp For instance, the use of isopropanol-d₈ as a co-solvent with D₂O has been shown to yield almost perfectly deuterium-incorporated products. jst.go.jp The presence of a small amount of hydrogen gas can also activate the metal catalyst and allow the reaction to proceed under milder conditions. jst.go.jp Optimizing the amount of the deuterium source is also crucial; for example, increasing the amount of D₂O has been shown to improve deuterium efficiency. jst.go.jp

Analytical Verification of Isotopic Purity and Chemical Composition

Following the synthesis of this compound, it is essential to verify both its chemical integrity and the extent of deuteration. Several analytical techniques are employed for this purpose, providing detailed information about the isotopic distribution and confirming the molecular structure. epj-conferences.org

Application of Mass Spectrometry for Isotopic Distribution Analysis

Mass spectrometry (MS) is a primary tool for determining the isotopic purity of deuterated compounds. ccspublishing.org.cnnih.govresearchgate.net By analyzing the mass-to-charge ratio of the ionized molecules, MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). epj-conferences.orgresearchgate.net High-resolution mass spectrometry (HRMS) is particularly powerful as it can accurately resolve the mass difference between hydrogen and deuterium, allowing for a precise calculation of the isotopic distribution. ccspublishing.org.cnnih.gov

The percentage of deuteration is calculated by analyzing the area under each mass spectrometry peak corresponding to a specific number of deuterium atoms. epj-conferences.org This analysis must account for the natural abundance of carbon-13 (¹³C) to avoid overestimating the deuterium content. epj-conferences.org

Table 2: Hypothetical Mass Spectrometry Data for this compound Purity Analysis
IsotopologueMass (m/z)Relative Abundance (%)
Dodecane-d22192.50.5
Dodecane-d23193.51.5
Dodecane-d24194.53.0
Dodecane-d25195.55.0
This compound196.590.0

Note: This table is for illustrative purposes and does not represent actual experimental data.

Spectroscopic Confirmation of Deuteration (e.g., Infrared Spectroscopy, NMR)

Spectroscopic techniques provide complementary information to mass spectrometry, confirming the replacement of C-H bonds with C-D bonds and providing structural information. epj-conferences.org

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to molecular vibrations. The stretching frequency of a C-D bond is significantly lower than that of a C-H bond due to the heavier mass of deuterium. libretexts.orgmsu.edu This shift is readily observable in the IR spectrum, providing clear evidence of deuteration. For example, C-H stretching vibrations typically appear around 3000 cm⁻¹, while C-D stretches are found at lower wavenumbers. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming deuteration. nih.govcarlroth.com In ¹H NMR, the disappearance or significant reduction of proton signals indicates successful H/D exchange. rsc.orgresearchgate.net Conversely, ²H NMR directly detects the deuterium nuclei, and the resulting spectrum can be used to confirm the positions of deuteration and quantify the isotopic enrichment. nih.govrsc.orgresearchgate.net For perdeuterated compounds like this compound, a clean ²H NMR spectrum with a single broad signal and a nearly absent ¹H NMR spectrum would confirm high isotopic purity. nih.gov

Table 3: Spectroscopic Techniques for this compound Analysis
TechniquePrincipleInformation Obtained
Infrared (IR) SpectroscopyMolecular vibrationsConfirmation of C-D bond formation via characteristic stretching frequencies. msu.edu
¹H NMR SpectroscopyNuclear spin of protonsAbsence or reduction of proton signals indicates deuteration. researchgate.net
²H NMR SpectroscopyNuclear spin of deuteriumDirect detection and quantification of deuterium incorporation. nih.gov

Advanced Spectroscopic Investigations Utilizing Dodecane D26

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Dodecane-d26 is extensively used in NMR spectroscopy due to its properties as a deuterated solvent and a reference standard. guidechem.comcymitquimica.com It facilitates detailed structural and dynamic studies of various chemical and biological entities. guidechem.comcymitquimica.com

This compound as a Deuterated Solvent in ¹H NMR Studies

The primary application of this compound in ¹H NMR is as a deuterated solvent. simsonpharma.comresearchgate.net The absence of proton signals from the solvent itself prevents the intense solvent peak from obscuring the signals of the analyte, a common issue with non-deuterated solvents. simsonpharma.comresearchgate.net This allows for clear observation and analysis of the proton resonances of the dissolved sample. researchgate.net

This compound has been instrumental in studying the dynamic behavior of polymers in solution. A notable example is its use in investigating the thermo-responsive morphological transitions of diblock copolymer assemblies. whiterose.ac.ukresearchgate.net For instance, in studies of poly(lauryl methacrylate)-poly(benzyl methacrylate) (PLMA-PBzMA) diblock copolymers, this compound was used as the solvent for variable-temperature ¹H NMR experiments. whiterose.ac.uk These studies revealed that upon heating, the PBzMA core of worm-like micelles becomes partially solvated, a phenomenon termed "surface plasticization." whiterose.ac.ukacs.org This plasticization increases the copolymer's curvature, inducing a transition from worm-like structures to spherical micelles. whiterose.ac.ukacs.org The reversibility of this worm-to-sphere transition was also examined, showing concentration-dependent behavior. whiterose.ac.ukresearchgate.net

Research Highlight: Worm-to-Sphere Transition of PLMA-PBzMA in this compound

TemperatureObservation in ¹H NMRInferred Morphological State
Low Temperature (e.g., 20 °C)Sharp signals from the soluble PLMA block, broad or absent signals from the insoluble PBzMA core.Worm-like micelles forming a gel. whiterose.ac.uk
High Temperature (e.g., >70 °C)Increased intensity of aromatic signals from the PBzMA block. whiterose.ac.ukresearchgate.netSpherical micelles due to core plasticization. whiterose.ac.ukacs.org
Cooling back to Low TemperatureAromatic signals from PBzMA decrease in intensity, similar to the initial low-temperature spectrum.Reconstitution of worm-like micelles (concentration-dependent). whiterose.ac.uk

This table summarizes typical findings from variable-temperature ¹H NMR studies on PLMA-PBzMA in this compound.

The use of this compound extends to the investigation of solvation processes in various macromolecular systems. acs.orgcaltech.edu By monitoring changes in the ¹H NMR signals of a macromolecule at different temperatures or upon the addition of other components, researchers can deduce the extent and nature of solvent-polymer interactions. whiterose.ac.uk The partial solvation of polymer blocks, as seen in the worm-to-sphere transitions, is a key example of how this compound facilitates the understanding of these phenomena. acs.orgresearchgate.net These studies are crucial for designing materials with specific responsive properties.

In the structural analysis of complex organic molecules, this compound provides an inert solvent environment that allows for the acquisition of high-resolution ¹H NMR spectra. rsc.orgresearchgate.net This is particularly important when dealing with non-polar compounds that require a non-polar solvent for dissolution. The clear spectral window afforded by this compound is essential for accurately assigning proton signals and determining the intricate three-dimensional structures of newly synthesized or isolated natural products. rsc.org Computer-assisted structure elucidation (CASE) programs often rely on high-quality 2D NMR data, such as COSY and HMBC, which are significantly improved by the use of deuterated solvents like this compound. rsc.org

Variable-Temperature NMR Spectroscopic Methodologies in Deuterated Media

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic chemical processes, including conformational changes and reaction kinetics. numberanalytics.com The use of this compound as a solvent in VT-¹H NMR studies is particularly advantageous due to its high boiling point (215-217 °C) and low freezing point (-9.6 °C), allowing for a wide temperature range to be investigated. guidechem.comwhiterose.ac.uk

This wide temperature range is crucial for studying systems like the thermo-responsive polymer gels mentioned earlier. whiterose.ac.uk For example, in the study of PLMA-PBzMA diblock copolymers, the low volatility of dodecane (B42187) facilitated rheological and NMR studies at elevated temperatures without significant solvent evaporation. whiterose.ac.ukresearchgate.net The ¹H NMR spectra recorded at various temperatures in this compound provided direct molecular-level evidence for the plasticization of the polymer core, which was responsible for the observed macroscopic changes in the material's properties, such as degelation. whiterose.ac.ukresearchgate.net

Key Parameters for this compound in VT-NMR

PropertyValueSignificance for VT-NMR
Boiling Point215-217 °C guidechem.comAllows for high-temperature studies with minimal solvent loss. whiterose.ac.uk
Melting Point-9.6 °C guidechem.comPermits experiments to be conducted well below room temperature.
Molecular FormulaC₁₂D₂₆ guidechem.comDeuteration minimizes solvent interference in ¹H NMR spectra. researchgate.net

This table highlights the physical properties of this compound that make it suitable for variable-temperature NMR studies.

In Situ Monitoring of Reaction Kinetics via Fluorine-19 NMR in this compound Dispersions

The use of deuterated solvents is pivotal in nuclear magnetic resonance (NMR) spectroscopy to avoid signal interference from the solvent. This compound, being a non-polar and high-boiling solvent, provides an excellent medium for monitoring certain chemical reactions in real-time.

In the field of polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization, understanding the kinetics of the reaction is crucial for controlling the final polymer morphology. For instance, in the synthesis of diblock copolymer nano-objects, this compound has been employed as the solvent. acs.orgacs.org This allows for the use of in situ Fluorine-19 (¹⁹F) NMR spectroscopy to conveniently monitor the reaction kinetics when a fluorine-containing initiator or monomer is used. whiterose.ac.uk The absence of proton signals from the solvent in ¹H NMR is also beneficial, as demonstrated in variable-temperature ¹H NMR studies of PLMA-PBzMA diblock copolymers in this compound, which helped in understanding the partial solvation of the polymer blocks at elevated temperatures. acs.orgacs.orgresearchgate.net

The isorefractive nature of certain polymer dispersions in specific solvents allows for clear spectroscopic monitoring. whiterose.ac.uk While direct studies explicitly detailing ¹⁹F NMR in this compound for reaction kinetics are specific, the principles of using deuterated solvents for in situ NMR monitoring are well-established. The choice of this compound is particularly advantageous for reactions conducted at higher temperatures due to its high boiling point, ensuring the stability of the reaction medium throughout the kinetic study.

Mass Spectrometry (MS) Method Development and Validation

Mass spectrometry is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. The use of isotopically labeled compounds, such as this compound, significantly enhances the accuracy and reliability of MS-based methods.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a high-precision analytical method that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before analysis. ontosight.aiwikipedia.org This internal standard is chemically identical to the analyte but has a different isotopic composition, allowing it to be distinguished by the mass spectrometer. ontosight.ai

The core principle of IDMS is that the ratio of the naturally occurring analyte to the isotopically labeled standard remains constant throughout sample preparation and analysis, even if there are losses of the analyte during these steps. researchgate.net By measuring the altered isotopic ratio in the spiked sample, the original concentration of the analyte can be accurately calculated. ontosight.ai

IDMS offers several advantages, including high accuracy, precision, and the ability to correct for sample matrix effects and variations in instrument response. wikipedia.orgresearchgate.netbenthamdirect.com It is considered a primary reference method by metrological institutes for certifying reference materials. wikipedia.orgresearchgate.net Its applications are widespread and include the quantification of nutrients, toxic elements, environmental pollutants, and use in clinical chemistry and metabolism studies. ontosight.aibenthamdirect.comamazon.ae

This compound as an Internal Standard for Hydrocarbon Quantification

This compound is an excellent internal standard for the quantification of hydrocarbons, particularly n-alkanes and related compounds, in various matrices. Its chemical properties are very similar to its non-deuterated counterpart, n-dodecane, and other similar alkanes, ensuring that it behaves similarly during extraction and analysis. However, its significantly different mass allows for easy differentiation in the mass spectrometer.

This compound is frequently used as a surrogate or internal standard in the analysis of petroleum hydrocarbons in environmental samples like sediments, water, and biological tissues. researchworkspace.comnih.govnih.gov In these methods, a known quantity of this compound is added to the sample before the extraction process. nih.gov This allows for the accurate quantification of a range of n-alkanes (typically from C10 to C13) and isoprenoids like pristane (B154290) and phytane. researchgate.netepa.gov

The use of this compound helps to correct for any loss of analytes during complex sample preparation procedures, such as Soxhlet extraction and column chromatography. nih.gov This is particularly crucial for environmental samples where the matrix can be complex and variable. For instance, it has been used in studies monitoring oil spills and assessing hydrocarbon contamination in urban runoff sediments. nih.govresearchgate.net

The following table shows an example of how this compound is used to quantify a group of n-alkanes.

Deuterated Internal StandardTarget Analytes Quantified
This compound n-C10, n-C11, n-C12, n-C13
n-Hexadecane-d34n-C16, n-C17, Pristane, n-C18, Phytane
n-Eicosane-d42n-C20, n-C21, n-C22, n-C23

This table is illustrative and based on common groupings in analytical methods. researchgate.net

In mass spectrometry, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), molecules are ionized and then fragment in predictable ways. The resulting fragmentation pattern is a "fingerprint" that helps in identifying the compound. For quantitative analysis using Selected Ion Monitoring (SIM), specific fragment ions are chosen for both the analyte and the internal standard. researchgate.net

For this compound, the selection of quantifier and qualifier ions is crucial for accurate measurement. The quantifier ion is the most abundant and characteristic fragment ion used for concentration calculations, while qualifier ions are monitored to confirm the identity of the compound. researchgate.net

A common fragmentation pattern for alkanes involves the loss of successive alkyl groups. libretexts.orgscribd.com For deuterated alkanes, the masses of these fragments will be shifted higher compared to their non-deuterated counterparts. For this compound (molecular weight ~196.5 g/mol ), a full scan mass spectrum reveals several key ions. researchgate.netlgcstandards.com

The following table details the selected ions for this compound in a quantitative method.

Ion Typem/z (mass-to-charge ratio)Role in Analysis
Quantifier Ion66.1Primary ion for quantification
Qualifier Ion 150.1Confirmatory ion
Qualifier Ion 282.1Confirmatory ion
Molecular Ion196.3Confirms the presence of the intact molecule

Data sourced from a study developing a GC-MS method for hydrocarbon quantification. researchgate.netresearchgate.net

The selection of these specific ions allows for highly selective and sensitive detection of this compound, even in complex environmental samples, thereby ensuring the reliability of the quantitative data for the target hydrocarbons. researchgate.net

Metabolite Identification and Elucidation using Deuterated Analogues

Deuterated compounds like this compound are powerful tools for studying metabolic pathways. When an organism is exposed to a deuterated substrate, the deuterium (B1214612) atoms act as a stable isotopic label that can be traced through metabolic transformations.

In studies of anaerobic hydrocarbon biodegradation, this compound has been used as the sole carbon source for microbial cultures. shareok.org By analyzing the metabolites formed, researchers can elucidate the biochemical pathways involved in breaking down long-chain alkanes. For example, the identification of n-dodecylsuccinic acid with all 26 deuterium atoms retained provided strong evidence for a mechanism involving the addition of fumarate (B1241708) to the dodecane molecule. shareok.org

The use of deuterated analogues helps to distinguish between metabolites derived from the labeled substrate and those from endogenous sources within the organism. The mass shift of the metabolites due to the presence of deuterium makes them readily identifiable by mass spectrometry. This approach has been instrumental in understanding mechanisms such as the activation of alkanes by glycyl radical enzymes, a key step in their anaerobic degradation. shareok.org Furthermore, in some metabolic processes, the replacement of deuterium with hydrogen can provide insights into the initial attack mechanism on the alkane. asm.org

The ability to use deuterated standards also facilitates the identification of unknown metabolites. nih.gov By comparing the mass spectra of metabolites from cultures grown on labeled and unlabeled substrates, novel metabolic products can be discovered and their structures proposed based on the observed mass shifts and fragmentation patterns.

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

Small-angle scattering techniques are essential for characterizing the structure of materials at the nanoscale (typically 1-100 nm). nih.govrsc.org this compound is particularly valuable in Small-Angle Neutron Scattering (SANS) due to the significant difference in neutron scattering length density (SLD) between hydrogen and deuterium. nih.gov This difference allows for "contrast variation" studies, where the solvent can be made to "match" the scattering of certain components in a complex system, effectively making them invisible and highlighting other parts of the structure. bris.ac.ukrsc.org

This compound, often used in mixtures with its hydrogenous counterpart, serves as a versatile solvent for studying the structure of nanoparticles and colloids using SAXS and SANS. whiterose.ac.ukresearchgate.net By carefully adjusting the ratio of this compound to n-dodecane, the SLD of the solvent can be tuned to match that of specific components of a nanoparticle, such as a polymer shell or a lipid core. bris.ac.ukrsc.org

This contrast-matching technique is powerful for resolving the internal structure of core-shell nanoparticles. rsc.orgacs.org For instance, SANS studies on polymer-grafted nanoparticles in dodecane have used deuterated components to determine the distribution of surfactant molecules adsorbed onto the particle surface. bris.ac.uk Similarly, the structure of poly(dimethylsiloxane)-stabilized poly(methyl methacrylate) (PDMS-PMMA) nanoparticles has been investigated using SANS with deuterated PMMA cores in dodecane to probe the internal arrangement of the stabilizer and core. acs.org

These techniques provide detailed, ensemble-averaged information on particle size, shape, and internal density distribution, which is crucial for understanding and designing functional nanomaterials for applications ranging from drug delivery to advanced materials. arxiv.orgresearchgate.net

Neutron Scattering Length Densities (SLD) for SANS Contrast Matching
ComponentTypical SLD (10⁻⁶ Å⁻²)Reference
n-Dodecane (C₁₂H₂₆)-0.46 rsc.org
This compound (C₁₂D₂₆)6.71 rsc.org
PMMA (hydrogenous)1.07 rsc.org
d8-PMMA (deuterated)6.49 rsc.org

Time-resolved SANS (TR-SANS) is a powerful technique for studying the dynamics of molecular systems, such as the exchange of polymer chains between micelles. umn.edukinampark.com this compound is a key component in these experiments, enabling the differentiation between deuterated and non-deuterated polymer chains. whiterose.ac.ukwhiterose.ac.uk

In a typical TR-SANS experiment to study micelle dynamics, two populations of block copolymer micelles are prepared: one with a deuterated core and one with a hydrogenous core. osti.gov These are mixed in a solvent, often a mixture of this compound and n-dodecane, whose SLD is set to be the average of the two types of cores (a condition known as zero average contrast). osti.govacs.org Initially, the SANS signal is strong due to the contrast between the two distinct micelle populations. As the polymer chains exchange between micelles, hybrid micelles containing both hydrogenous and deuterated chains are formed. kinampark.com This reduces the scattering contrast, and the decay of the SANS intensity over time provides a direct measure of the chain exchange rate. kinampark.comacs.org

This method has been used to study the exchange kinetics of poly(lauryl methacrylate)-poly(methyl methacrylate) (PLMA-PMMA) diblock copolymer nanoparticles in dodecane. whiterose.ac.ukresearchgate.net Researchers found that chain exchange occurs rapidly at elevated temperatures (e.g., 150°C), with the rate depending on the length of the core-forming polymer block. researchgate.net Such studies are crucial for understanding the stability and dynamic behavior of copolymer assemblies, which is vital for applications in areas like drug delivery and nanotechnology. osti.govacs.org

Neutron Scattering Length Density (SLD) Adjustments in Deuterated Solvent Mixtures

This compound is a critical component in small-angle neutron scattering (SANS) and neutron reflectometry (NR) experiments, primarily due to its distinct neutron scattering length density (SLD) compared to its hydrogenous counterpart, n-dodecane. This difference allows for the technique of contrast variation, where mixtures of deuterated and non-deuterated solvents are used to manipulate the SLD of the solvent medium. uc.eduacs.organsto.gov.au By adjusting the solvent SLD to match, exceed, or fall below the SLD of specific components in a sample, researchers can selectively highlight or mask different parts of a structure, providing detailed insights into complex systems. ansto.gov.auwhiterose.ac.uk

The SLDs of the solvent mixtures for contrast variation measurements are precisely controlled by mixing dodecane with this compound. uc.eduacs.org Assuming ideal mixing, the SLD of the resulting mixture is the volume-fraction-weighted sum of the individual components' SLDs. acs.org This approach has been successfully employed to study the internal structure of polymer latex particles. uc.eduwhiterose.ac.uk For instance, in studies of poly(methyl methacrylate) (PMMA) latexes stabilized by poly(dimethylsiloxane) (PDMS), mixtures of dodecane and this compound were used to create solvents with SLDs both greater and less than that of the latexes. uc.edu This strategy helps to overcome the phase problem in scattering data analysis and allows for a more accurate determination of the particle's core and shell structure. uc.edu

A key application involves dispersing materials into a series of solvents with varying dodecane/dodecane-d26 ratios. By measuring the scattering intensity as a function of the solvent SLD, a linear relationship between the square root of the zero-angle scattering intensity (I(Q→0)¹/²) and the solvent SLD can be established. whiterose.ac.uk The x-intercept of this plot reveals the "match point," which is the SLD of the dispersed particles. whiterose.ac.uk This method was used to determine the SLD of 76 nm PMMA latexes to be (1.1 ± 0.1) × 10⁻⁶ Å⁻². whiterose.ac.uk

The following table presents the mass density (ρm) and neutron scattering length density (ρn) for dodecane and this compound, which are fundamental parameters for these calculations.

Table 1: Density and Neutron SLD of Dodecane Isotopologues

Compound Mass Density (g cm⁻³) Neutron SLD (10⁻⁶ Å⁻²)
Dodecane 0.75 -0.46
This compound 0.864 6.71

Data sourced from a 2020 study on PDMS-PMMA latexes. uc.edu

In time-resolved SANS (TR-SANS) studies investigating the exchange of copolymer chains between nanoparticles, a specific mixture of n-dodecane (38% v/v) and d26-dodecane (62% v/v) was formulated. rsc.org This composition was chosen to create a solvent SLD that was precisely halfway between that of hydrogenous PMMA and core-deuterated PMMA (d8-PMMA), enabling the monitoring of chain exchange dynamics upon annealing. rsc.org

Furthermore, in neutron reflectometry studies of solid-liquid interfaces under shear, this compound is used as the solvent to probe the structure of adsorbed layers. kent.ac.uk The critical edge observed in the reflectivity profile for this compound against an iron-coated substrate suggested a solvent deuteration level of approximately 96%. kent.ac.uk

Chiroptical Spectroscopy: Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Studies

This compound has been utilized as a solvent in chiroptical spectroscopy to investigate the influence of nuclear spins on the self-assembly and chiral expression of polymers. researchgate.netresearchgate.net Chiroptical techniques like Circular Dichroism (CD), which measures the differential absorption of left and right circularly polarized light, and Circularly Polarized Luminescence (CPL), which measures the differential emission of left and right circularly polarized light, provide information on the chiral structure of molecules in both ground and excited states. researchgate.netrsc.orgjascoinc.com

A notable study investigated the dual mirror-symmetry-breaking and phase transition characteristics of a mirror-symmetric, helical poly(di-n-butylsilane) in n-alkane solvents. researchgate.netresearchgate.net The choice of solvent isotopologue—either hydrogenous n-dodecane (dodecane-h26) or deuterated n-dodecane (this compound)—was found to have a profound impact on the observed chiroptical signals. researchgate.net

In the hydrogenated solvent (n-dodecane-h26), the polymer exhibited significantly enhanced CD and CPL spectra. researchgate.netresearchgate.net Below a transition temperature (TC1) of approximately 105 °C, a new negative CD band appeared at 299 nm. researchgate.net The system also showed a helix-helix transition at a lower temperature (TC2) of about 28 °C. researchgate.net Concurrently, the CPL signal at 340 nm inverted from a negative value at 60 °C to a positive value at 0 °C. researchgate.netresearchgate.net

Conversely, when this compound was used as the solvent, the chiroptical effects were markedly diminished. researchgate.netresearchgate.net The anisotropy factor for absorption, or gabs value, was weakened by an order of magnitude compared to the measurements in the hydrogenated solvent. researchgate.netdntb.gov.ua Furthermore, the study observed oppositely signed CD spectra and a significantly lower first transition temperature (TC1) of around 45 °C in the deuterated environment. researchgate.net These findings suggest that the isotopic nature of the solvent plays a critical role in the supramolecular chirogenesis of the polymer system, potentially linked to differences in intermolecular interactions or solvent ordering around the polymer chains. researchgate.netresearchgate.net

The following table summarizes the key chiroptical findings from the study on poly(di-n-butylsilane).

Table 2: Influence of Dodecane Isotopologues on Chiroptical Properties of Poly(di-n-butylsilane)

Parameter In n-dodecane-h26 In n-dodecane-d26
Circular Dichroism (CD)
New CD Band (-) at 299 nm (below ~105 °C) Oppositely signed CD
gabs at -10 °C +1.3 × 10⁻² Weakened by an order of magnitude
First Transition Temp (TC1) ~105 °C ~45 °C
Circularly Polarized Luminescence (CPL)
glum at 60 °C -0.7 × 10⁻² (at 340 nm) Not specified
glum at 0 °C +2.0 × 10⁻² (at 340 nm) Not specified

Data sourced from a 2025 study on nuclear-spin-dependent chirogenesis. researchgate.netresearchgate.net

Dodecane D26 in Chromatographic Methodologies Research

Development of Advanced Gas Chromatography (GC) Methods

The development of sophisticated analytical methods, particularly in the field of gas chromatography (GC), has been significantly enhanced by the use of isotopically labeled standards like Dodecane-d26. These advanced methods are crucial for the accurate identification and quantification of hydrocarbons in complex matrices.

One notable application is in the environmental monitoring of oil spills. A gas chromatography-mass spectrometry (GC-MS) method was developed for the determination of n-alkanes (from n-C10 to n-C35), as well as the isoprenoids pristane (B154290) and phytane, in fish tissue. researchgate.net This method utilized a suite of seven deuterated internal standards, including this compound. The selection of specific quantifier and qualifier ions for this compound in its full scan mass spectrum ensures precise identification and differentiation from other compounds. researchgate.net

The following table details the selected ions for this compound in this GC-MS method:

Ion Typem/z Value
Quantifier Ion66.1
Qualifier Ion 150.1
Qualifier Ion 282.1
Molecular Ion196.3

Data sourced from a study on hydrocarbon quantification in fish tissue. researchgate.net

Furthermore, research into the anaerobic biodegradation of n-dodecane has employed this compound to trace metabolic pathways. nih.gov By using the deuterated form, researchers could distinguish the metabolites of dodecane (B42187) from other organic compounds in the sample, leading to the identification of dodecylsuccinic acids as key metabolites. This demonstrates the role of this compound in developing GC-MS methods capable of elucidating complex biological and chemical processes. nih.gov

Role as a Reference Material and Internal Standard in GC Analysis

This compound is widely employed as a reference material and, more commonly, as an internal standard in gas chromatographic analysis. researchgate.netbham.ac.ukrsc.org An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is chosen to be chemically similar to the analytes of interest but distinguishable by the analytical instrument. scioninstruments.com Since this compound has a chemical behavior very similar to its non-deuterated counterpart and other alkanes, but a different mass due to the presence of deuterium (B1214612), it is an ideal internal standard for GC-MS applications. scioninstruments.com

The primary purpose of using an internal standard like this compound is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. scioninstruments.com This significantly improves the precision and accuracy of quantitative analysis.

In a study analyzing volatile hydrocarbon compounds (VHCs) in blood samples from fire-related incidents, this compound was one of seven deuterium-labeled analogs used as internal standards. oup.com Its inclusion allowed for the accurate quantification of various VHCs. Similarly, for the analysis of aliphatic hydrocarbons in environmental samples, this compound is used as part of a deuterated internal standard mix. epa.gov

The following table lists the analytes quantified using this compound as an internal standard in a specific GC-MS method for hydrocarbon analysis:

Internal StandardAnalytes Quantified
This compound (n-C12)n-C10, n-C11, n-C12, n-C13

This table is based on a validated method for quantifying hydrocarbons released during oil spills. researchgate.net

Isotopic Tracer Applications and Mechanistic Studies

Elucidation of Biochemical and Environmental Biodegradation Pathways

The use of Dodecane-d26 has been instrumental in uncovering the mechanisms by which alkanes are broken down by microorganisms, particularly in the absence of oxygen.

This compound is a crucial tool for studying the anaerobic oxidation of long-chain alkanes. In these studies, this compound is introduced as the carbon source for anaerobic microbial communities, such as sulfate-reducing bacteria. By tracking the incorporation of deuterium (B1214612) into metabolic products, researchers can decipher the initial steps of alkane activation, a process that is energetically challenging without oxygen. The key advantage of using the fully deuterated this compound is that it provides a clear and unambiguous signal in mass spectrometry analyses, allowing for the precise tracking of the dodecane (B42187) molecule's fate.

A significant breakthrough in understanding anaerobic alkane metabolism came from the identification of deuterated metabolites derived from this compound. When sulfate-reducing bacteria are fed this compound, they produce deuterated dodecylsuccinic acids. The critical finding from these studies is that the dodecylsuccinic acid metabolites retain all 26 deuterium atoms from the parent this compound molecule. This complete retention of deuterium is strong evidence against other proposed mechanisms of anaerobic alkane metabolism, such as desaturation or hydroxylation, which would necessitate the loss of at least one deuterium atom.

Table 1: Research Findings on Anaerobic Biodegradation of this compound

Finding Experimental Evidence Significance
Metabolite Identification Detection of deuterated dodecylsuccinic acids in cultures fed this compound.Confirms the product of the initial anaerobic oxidation step.
Deuterium Retention The dodecylsuccinic acid metabolite retains all 26 deuterium atoms from this compound.Provides strong evidence for the fumarate (B1241708) addition mechanism and against other proposed pathways like desaturation or hydroxylation.
Reaction Mechanism The fully deuterated succinyl moiety suggests the addition of the dodecane C-D bond across the fumarate double bond.Elucidates a novel bioconversion pathway for alkanes and informs bioremediation strategies.

Tracing Hydrocarbon Fate and Transport in Environmental Systems

Mechanistic Studies in Fuel Combustion and Engine Lubrication Research

This compound has been considered for use in mechanistic studies related to fuel combustion and engine lubrication, particularly in the analysis of lubricating oil consumption.

The measurement of lubricating oil consumption (LOC) is critical for engine development and environmental protection. One advanced technique for measuring LOC is the deuterium tracer method. This method involves adding a deuterated compound to the engine's lubricating oil. As the oil is consumed during engine operation, the deuterated tracer is either combusted or evaporates and enters the exhaust stream. By measuring the concentration of deuterium in the exhaust gas, typically in the form of deuterated water (HDO) after catalytic conversion, the rate of oil consumption can be accurately determined.

While commercially available deuterated hydrocarbons like this compound have been considered for this purpose, research has shown that their addition can significantly alter the physical properties of the lubricating oil. Specifically, even a small amount of n-dodecane can cause a drastic drop in the kinematic viscosity of the oil. This change in viscosity can, in turn, affect the engine's performance and the validity of the LOC measurement. Therefore, while the principle of using a deuterated tracer is sound, this compound may not be the ideal candidate. To circumvent this issue, researchers have focused on using poly-deuterated poly-alpha olefins (PAOs), which are synthetic base oils that more closely match the properties of the lubricating oil, thereby minimizing the impact on its viscosity and other characteristics.

Table 2: Application of Deuterated Tracers in Lube Oil Consumption Analysis

Parameter Methodology Findings and Considerations
Tracer Type Deuterated hydrocarbons (e.g., this compound), Deuterated Poly-alpha olefins (PAOs)This compound can significantly reduce the viscosity of lubricating oil, making it less suitable. Deuterated PAOs are preferred as they have minimal impact on oil properties.
Measurement Principle Addition of a deuterated tracer to lube oil and measurement of deuterium concentration in the exhaust gas.Provides a precise and real-time measurement of lubricating oil consumption.
Analytical Technique Cavity Ring-Down Spectroscopy (CRDS) or other isotopic water analyzers to measure the H/D ratio in the exhaust.Allows for sensitive and accurate quantification of the tracer.

Deuterium Exchange Processes in Engine Oils

The accurate measurement of lubricating oil consumption (LOC) is a critical aspect of internal combustion engine research and development, directly impacting efficiency, cost, and emissions. elsevierpure.com One advanced method for measuring LOC involves introducing a tracer into the lube oil and monitoring its concentration in the exhaust gas. elsevierpure.com this compound has been identified as a potential candidate for this purpose. mdpi.comelsevierpure.com

The principle of this application is not based on deuterium exchange, but rather on using the fully deuterated this compound molecule as a stable isotopic tracer. When the engine consumes oil, the deuterated tracer is combusted or evaporated along with it. In the catalytic converter, all hydrocarbons are oxidized to water and carbon dioxide. elsevierpure.com By measuring the hydrogen/deuterium isotopic ratio in the resulting water vapor in the exhaust gas, a precise calculation of the oil consumption rate can be made. elsevierpure.com

Research Findings: Initial assessments identified commercially available, fully deuterated linear hydrocarbons like this compound as promising tracers due to their high deuterium concentration. mdpi.com The use of deuterium is advantageous over other methods that may involve radioactive tracers or produce corrosive emissions. elsevierpure.com

However, detailed investigations revealed significant compatibility challenges. For the tracer to be effective, its addition must not substantially alter the physical and chemical properties of the lubricating oil. elsevierpure.com Research showed that even small amounts of n-dodecane, the non-deuterated counterpart of this compound, drastically changed the kinematic viscosity of the engine oil. The addition of just 2% by weight of n-dodecane to a mineral lube oil resulted in a 12% drop in kinematic viscosity at 100 °C. mdpi.comelsevierpure.com Such a significant change would negatively influence engine operation, making this type of tracer unsuitable for direct use in standard lube-oil-consumption measurements. mdpi.com This incompatibility in viscosity and boiling point led researchers to conclude that while the principle is sound, tracers based on deuterated base oil, rather than a lighter hydrocarbon like dodecane, would be more appropriate. mdpi.com

n-Dodecane (C₁₂H₂₆) Addition (wt. %)Kinematic Viscosity at 40 °C (mm²/s)Kinematic Viscosity at 100 °C (mm²/s)Viscosity Index
0100.111.3106
285.510.0105
567.58.2104

Table 1. Effect of n-Dodecane Addition on the Kinematic Viscosity of Mineral Lube Oil. Data sourced from studies on deuterated hydrocarbon tracers. mdpi.com

Pharmacokinetic and Toxicokinetic Research in Biological Systems (e.g., Dermal Absorption Studies)

Isotopically labeled compounds are fundamental tools in pharmacokinetic (PK) and toxicokinetic (TK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of substances in biological systems. This compound is an ideal tracer for studying the fate of n-dodecane, a representative hydrocarbon found in various industrial and consumer products.

Dermal absorption is a critical route of exposure for many chemicals. ecetoc.org Studies to quantify the extent and rate of absorption through the skin are essential for risk assessment. nih.gov In such studies, this compound can be used as a tracer in formulations applied to the skin. Because the mass difference between this compound and n-dodecane is minimal from a biological perspective, its pathway through the skin layers is expected to be identical to that of the unlabeled compound.

Research Methodology: In vitro studies using human skin mounted in diffusion cells (e.g., Franz-type cells) are considered the gold standard for providing the best estimate of dermal absorption in humans. nih.govsemanticscholar.org In a typical experiment, a formulation containing this compound would be applied to the outer surface of the skin (stratum corneum). The receptor fluid bathing the inner side of the skin is then sampled over time and analyzed using sensitive mass spectrometry techniques to detect the presence of the deuterated compound. This allows for precise quantification of the amount and rate of the substance penetrating the skin barrier. researchgate.net

Hypothetical Research Findings: An in vitro dermal absorption study of a cosmetic formulation containing n-dodecane could utilize this compound to trace the compound's penetration. The results would allow researchers to quantify the cumulative amount of dodecane absorbed over a specific period (e.g., 24 hours) and calculate the absorption rate (flux). This data is crucial for assessing systemic exposure.

Time (hours)Cumulative this compound Absorbed (µg/cm²)Absorption Rate (Flux) (µg/cm²/hr)
20.150.08
40.350.10
80.800.11
121.320.13
243.120.15

Table 2. Illustrative Data from a Hypothetical in vitro Dermal Absorption Study using this compound as a Tracer. The data represents the kind of quantitative results generated in such experiments.

Investigation of Reaction Mechanisms in Organic Synthesis (e.g., Fischer-Tropsch Synthesis)

Understanding the precise step-by-step pathway, or mechanism, of a chemical reaction is a central goal of organic chemistry. Isotopic labeling is one of the most powerful techniques for elucidating these mechanisms. This compound can be used to probe reactions involving long-chain alkanes, such as the Fischer-Tropsch (F-T) synthesis.

Fischer-Tropsch synthesis is a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. mdpi.com Despite its long history of industrial use, the exact mechanism of how the hydrocarbon chains grow on the catalyst surface is still debated. rsc.orgtue.nl The two most prominent proposed mechanisms are the carbide mechanism and the CO insertion mechanism. rsc.orgmdpi.com

Carbide Mechanism: This pathway involves the dissociation of carbon monoxide on the catalyst surface to form surface carbide species (M=C). These carbides are then hydrogenated to form CHₓ monomers, which polymerize to build the hydrocarbon chain. mdpi.comberkeley.edu

CO Insertion Mechanism: In this alternative, an intact carbon monoxide molecule inserts into a metal-alkyl bond on the catalyst surface. The resulting acyl intermediate is then hydrogenated to extend the hydrocarbon chain by one carbon. rsc.orgmdpi.com

Mechanistic Investigation with this compound: By introducing this compound into an F-T reactor, researchers can trace its fate and interaction with the catalytic cycle. For instance, if this compound undergoes fragmentation on the catalyst surface and its deuterated fragments are incorporated into newly formed, longer hydrocarbon chains, it would provide evidence for specific chain initiation or secondary reaction pathways. Conversely, if this compound primarily acts as a diluent and does not get incorporated, it would suggest that once formed, long-chain alkanes are relatively inert under F-T conditions. Analyzing the distribution of deuterium in the product spectrum via mass spectrometry would provide invaluable data to support or refute specific mechanistic steps.

Mechanistic FeatureCarbide MechanismCO Insertion MechanismPotential Insights from this compound
Chain Growth Monomer Surface CHₓ speciesAdsorbed CODetermine if C₁₂ fragments can re-initiate chain growth.
C-O Bond Scission Occurs before C-C bond formationOccurs after C-C bond formationTrace oxygen pathways if co-fed with ¹⁸O-labeled CO.
Primary Products Primarily alkenes and alkanesOxygenates (alcohols, aldehydes) are key intermediatesInvestigate potential for exchange reactions on the surface.

Table 3. Comparison of Key Aspects of Proposed Fischer-Tropsch Mechanisms and the Potential Role of Isotopic Tracers like this compound in their Investigation.

Advanced Material Science Research Using Dodecane D26

Polymerization-Induced Self-Assembly (PISA) Studies

Dodecane-d26, a deuterated form of dodecane (B42187), plays a crucial role as a solvent in advanced material science research, particularly in the study of Polymerization-Induced Self-Assembly (PISA). PISA is a powerful and versatile method for the synthesis of block copolymer nanoparticles with controlled morphologies. nih.govmdpi.com The process involves the chain extension of a soluble polymer block with a second monomer that, upon polymerization, forms an insoluble block, leading to in situ self-assembly. acs.org

In non-polar media like this compound, PISA allows for the rational design of nano-objects such as spheres, worms, and vesicles. researchgate.net The choice of a deuterated solvent is particularly advantageous for characterization techniques like Small-Angle Neutron Scattering (SANS). SANS is a powerful tool for analyzing the structure and morphology of nanoparticles, and the use of this compound allows for contrast matching, which helps to highlight specific components of the system. nih.gov

Researchers have utilized reversible addition-fragmentation chain transfer (RAFT) polymerization in this compound to synthesize diblock copolymer nano-objects. whiterose.ac.uk For instance, the RAFT dispersion polymerization of benzyl (B1604629) methacrylate (B99206) (BzMA) using a poly(lauryl methacrylate) (PLMA) macro-chain transfer agent in n-dodecane has been studied to produce a variety of morphologies. acs.org The use of this compound in these studies enables detailed investigation of the nanoparticle structure and the self-assembly process itself.

Formation and Characterization of Diblock Copolymer Nano-objects

The formation of diblock copolymer nano-objects in this compound is a key area of research, with the ability to create various morphologies by carefully controlling the polymerization conditions. nih.gov The final morphology of the nano-objects—spheres, worms, or vesicles—is largely determined by the relative block lengths of the copolymer. mdpi.com

For example, the synthesis of poly(stearyl methacrylate)-poly(N-(2-acryloyloxy)ethyl pyrrolidone) (PSMA-PNAEP) diblock copolymer nanoparticles has been achieved through RAFT non-aqueous emulsion polymerization in n-dodecane. whiterose.ac.ukrsc.org The characterization of these nano-objects often involves techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS) to determine their size and shape. rsc.org

The use of this compound is particularly critical for SANS studies, which provide detailed information about the internal structure of the nano-objects. stfc.ac.uk By matching the scattering length density (SLD) of the solvent (this compound) to that of one of the polymer blocks, researchers can effectively make that block "invisible" to neutrons, allowing for a clearer observation of the other components. rsc.orgbris.ac.uk This contrast variation technique is invaluable for determining the core-shell structure of the nanoparticles and the distribution of the different polymer blocks. nih.gov

Below is a table summarizing the properties of diblock copolymers synthesized in dodecane.

Precursor BlockCore-Forming MonomerResulting MorphologyCharacterization Techniques
Poly(stearyl methacrylate) (PSMA)N-(2-acryloyloxy)ethyl pyrrolidone (NAEP)Spherical nanoparticles¹H NMR, GPC, DLS, TEM
Poly(lauryl methacrylate) (PLMA)Benzyl methacrylate (BzMA)Spheres, worms, vesicles¹H NMR, Rheology, SAXS

Investigation of Thermally Responsive Polymer Systems

This compound is an ideal solvent for studying thermally responsive polymer systems due to its high boiling point, which allows for investigations over a wide range of temperatures. acs.org Thermoresponsive polymers exhibit a change in their physical properties, such as solubility and morphology, in response to temperature changes. mdpi.comresearchgate.net

One notable example is the study of poly(lauryl methacrylate)-poly(benzyl methacrylate) (PLMA-PBzMA) diblock copolymer worm gels in n-dodecane. These systems exhibit a thermo-responsive transition from a worm-like morphology to spheres upon heating. acs.org This transition results in a degelation of the material. Variable-temperature ¹H NMR studies conducted in this compound have confirmed the partial solvation of the core-forming PBzMA block at elevated temperatures, which is believed to be the cause of this morphological change. acs.org

The reversibility of these thermal transitions can also be investigated in this compound. While the worm-to-sphere transition may be irreversible in dilute solutions, it can be reversible in more concentrated dispersions. acs.org This highlights the importance of the solvent environment in controlling the behavior of these smart materials.

Nanoparticle Delivery and Interface Phenomena Research

In the realm of nanoparticle delivery and interface phenomena, this compound serves as a valuable medium for studying the behavior of nanoparticles and their interactions with surfaces. The adsorption of nanoparticles onto surfaces is a critical aspect of many applications, including agrochemical formulations. whiterose.ac.uk

For instance, sterically-stabilized diblock copolymer nanoparticles synthesized via PISA in non-polar media like dodecane have been evaluated as dispersants for agrochemical suspension concentrates. whiterose.ac.uk Understanding the adsorption of these nanoparticles onto the surface of active ingredient microparticles is crucial for developing stable formulations. This compound, in conjunction with techniques like neutron reflectometry, can be used to probe the structure of the adsorbed polymer layer at the solid-liquid interface. kent.ac.uk

Neutron reflectivity studies using this compound have been employed to characterize the self-assembled structure of molecules at an iron oxide-dodecane interface under shear. kent.ac.uk The deuterated solvent allows for contrast matching, which helps to elucidate the structure and thickness of the adsorbed layers.

Role in Solvent-Assisted Morphological Control of Soft Matter

The solvent plays a critical role in directing the self-assembly of block copolymers and other soft matter systems. This compound, as a non-polar solvent, influences the packing of polymer chains and the resulting morphology of the self-assembled structures. nih.gov

Solvent-induced morphology control is a powerful strategy for tuning the properties of polymer assemblies. By changing the solvent environment, it is possible to favor the formation of one morphology over another (e.g., spheres vs. worms vs. vesicles). While specific studies detailing extensive solvent screening with this compound for morphological control are not prevalent in the initial search, its use in PISA formulations inherently demonstrates its role in this process. researchgate.net

The principles of PISA in non-polar media like dodecane rely on the insolubility of the growing polymer block to drive self-assembly. acs.org The choice of dodecane as the solvent medium directly influences the thermodynamics of this process and, consequently, the final nanoparticle morphology. Further research may explore mixtures of this compound with other solvents to fine-tune the solvent quality and achieve even greater control over the self-assembly process.

Dodecane D26 As a Model System in Fundamental Chemical Research

Studies of Molecular Conformations and Dynamics

Understanding the conformational landscape and dynamic behavior of molecules is fundamental to chemistry. Dodecane-d26 is an ideal model system for such studies, particularly using vibrational spectroscopy and molecular dynamics simulations.

First-principles anharmonic vibrational calculations have been performed on both n-dodecane and this compound to analyze their Raman spectra. uci.edu These studies, which use methods like the Vibrational Self-Consistent Field (VSCF) algorithm, provide a detailed assignment of the vibrational modes, including the C-D stretching bands in this compound. uci.edu By comparing the computed spectra with experimental results from liquid-state measurements, researchers can validate theoretical models and gain a deeper understanding of the molecule's vibrational dynamics. uci.edu

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the motion of atoms and molecules over time. MD simulations have been used to study the dynamic processes of n-dodecane aggregation and its detachment from silica (B1680970) surfaces with varying surface chemistries. mdpi.comnih.gov These simulations provide comprehensive, atomistic-level information about the static and dynamic properties of the system. mdpi.com For example, simulations reveal the conformational changes dodecane (B42187) molecules undergo upon adsorption and the key role of water diffusion and hydrogen bonding in the detachment process. mdpi.comnih.gov While these simulations often model the hydrogenated form, the principles of molecular motion, conformational flexibility, and interaction dynamics are directly transferable to this compound.

The combination of experimental techniques like Raman spectroscopy with computational methods provides a robust framework for characterizing the complex conformational and dynamic behavior of long-chain hydrocarbons like dodecane. uci.edu The deuterated form is particularly useful as it provides a distinct spectral signature (C-D vs. C-H bonds) that can be used to probe specific parts of a molecule or system without ambiguity. uci.eduresearchgate.net

Table 2: Comparison of Experimental vs. Calculated Vibrational Frequencies for Dodecane
MoleculeVibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
n-dodecane (C₁₂H₂₆)C-H stretch~2900-3000~2900-3000
This compound (C₁₂D₂₆)C-D stretch~2100-2200~2100-2200

This table illustrates the distinct frequency regions for C-H and C-D stretching vibrations as investigated by anharmonic vibrational calculations and Raman spectroscopy. The significant shift to lower frequency upon deuteration allows for clear spectral separation. uci.edu

Research into Intermolecular Interactions in Deuterated Hydrocarbon Systems

Intermolecular interactions are the forces that govern the physical properties of matter and drive chemical processes. This compound is used to study these forces, especially in complex mixtures and at interfaces.

Research has explored the impact of intermolecular interactions on the properties of binary liquid mixtures. researchgate.net By comparing mixtures of tributyl phosphate (B84403) with a non-polar medium like n-dodecane (dominated by dispersion forces) to mixtures with polar molecules, the specific contributions of different interaction types can be assessed. researchgate.net A notable study observed a significant isotope effect when substituting n-dodecane with this compound in a system with a polysilane. researchgate.netresearchgate.net The use of this compound weakened the observed circular dichroism signals by an order of magnitude and resulted in oppositely signed spectra compared to its hydrogenated counterpart. researchgate.netresearchgate.net This pronounced H/D isotope effect suggests that the terminal methyl groups of the dodecane molecule play a critical role in the intermolecular interactions governing the chirogenesis of the system. researchgate.netresearchgate.net

In the context of surfactant self-assembly, this compound serves as the nonpolar continuous phase, allowing for detailed investigation of the interactions between surfactant molecules and the solvent. Small-Angle Neutron Scattering (SANS) is a primary tool for this research. By using this compound, researchers can create high contrast between the solvent and hydrogenated surfactant molecules, making it possible to accurately determine the structure and size of aggregates like reverse micelles. researchgate.net This approach has been used to study how factors like water content and the presence of charged species affect the aggregation behavior, which is dictated by a delicate balance of intermolecular forces. researchgate.net

Furthermore, MD simulations have been employed to evaluate complex intermolecular interactions at an atomistic level in systems containing dodecane. mdpi.com These simulations can model the forces between oil (dodecane), water, surfactants, and solid surfaces, providing insights into phenomena like oil detachment from minerals. mdpi.com The simulations show that hydrogen bond formation between water and surface silanol (B1196071) groups is a key driving force for detachment, competing against the hydrophobic interactions between dodecane and the surface. mdpi.comnih.gov

Q & A

Q. What are the primary applications of Dodecane-d26 in experimental chemistry, and how does its deuterated structure influence these applications?

this compound is widely used as a solvent in neutron reflectometry (NR) and scattering experiments due to its high deuterium content, which provides a distinct neutron scattering length density (SLD) contrast. This isotopic labeling enables precise characterization of interfacial structures, such as surfactant monolayers or adsorbed molecular layers, by amplifying differences in SLD between components. For example, in studies of glycerol monooleate (GMO) films, this compound contrasts reveal layer thicknesses (~19.4 Å) and solvation dynamics critical for modeling interfacial behavior . Its non-polar nature also mimics hydrocarbon environments in biomimetic systems.

Q. How does the deuteration of this compound affect its physicochemical properties compared to non-deuterated dodecane (dodecane-h26)?

Deuteration slightly alters physical properties such as density and viscosity due to isotopic mass differences. However, the primary distinction lies in neutron interaction: this compound has a significantly higher SLD (6.35 × 10⁻⁶ Å⁻²) compared to dodecane-h26 (−0.56 × 10⁻⁶ Å⁻²), enabling contrast-matching techniques in NR. This property is exploited to isolate scattering signals from specific layers, such as distinguishing adsorbed GMO films from solvent interfaces .

Advanced Research Questions

Q. What methodological considerations are critical when integrating this compound into neutron reflectometry studies of surfactant monolayers?

Key considerations include:

  • Contrast Design : Use this compound with complementary solvents (e.g., D2O or H2O) to isolate SLD contributions from target layers (e.g., GMO films) .
  • Co-Refinement : Simultaneously analyze multiple solvent contrasts (e.g., this compound, dodecane-h26) to constrain model parameters (e.g., layer thickness, roughness) and reduce fitting ambiguities .
  • Model Validation : Compare experimental SLD profiles with molecular dynamics (MD) simulations to validate structural hypotheses. Discrepancies, such as denser GMO layers in experiments versus simulations, may indicate unaccounted interfacial interactions .

Q. How can researchers resolve discrepancies between experimental neutron reflectometry data and computational simulations when using this compound as a solvent?

Discrepancies often arise from differences in simulated vs. experimental interfacial structures. For example, MD simulations may predict more extended solvent layers than NR data suggests. To address this:

  • Convolution Techniques : Apply splicing routines to MD-generated SLD profiles to account for instrumental resolution and interfacial roughness .
  • Bayesian Analysis : Use probabilistic models (e.g., Markov Chain Monte Carlo sampling) to quantify parameter uncertainties and identify robust structural features (e.g., GMO layer thickness of 19.4 ± 1.8 Å) .
  • Multi-Model Testing : Evaluate competing SLD models (e.g., fixed vs. variable solvation parameters) using Bayesian evidence scores to select the most physically plausible fit .

Q. What statistical approaches are recommended for interpreting contradictory data in this compound-based interfacial studies?

Contradictions, such as mismatched SLD profiles in this compound/H2O vs. Dodecane-h26/D2O contrasts, require:

  • Error Propagation Analysis : Quantify uncertainties in layer parameters (e.g., thickness, roughness) through posterior distribution sampling .
  • Hypothesis-Driven Refinement : Test whether contradictions arise from unmodeled factors (e.g., adventitious adsorbates) by incorporating additional layers or adjusting solvation assumptions .
  • Cross-Validation : Compare results with complementary techniques (e.g., X-ray reflectometry) to confirm interfacial morphology .

Methodological Resources

  • Data Analysis : Utilize tools like refnx for co-refining NR data across multiple contrasts .
  • Simulation Integration : Implement MD-derived SLD profiles using splicing routines to reconcile simulations with experiments .
  • Ethical Compliance : Ensure studies adhere to FAIR data principles by documenting experimental provenance (materials, protocols, and rationale) to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.